molecular formula C16H13NO2 B14222923 2,2-Diphenoxycyclopropane-1-carbonitrile CAS No. 541502-22-1

2,2-Diphenoxycyclopropane-1-carbonitrile

Cat. No.: B14222923
CAS No.: 541502-22-1
M. Wt: 251.28 g/mol
InChI Key: MPPZJGXGHUZRSK-UHFFFAOYSA-N
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Description

2,2-Diphenoxycyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenoxy groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenoxycyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons–Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the Corey–Chaykovsky reaction, where sulfur ylides react with alkenes to form cyclopropanes . Additionally, metal-catalyzed reactions of diazo compounds with alkenes can also be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of 2,2-Diphenoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylcyclopropane-1-carbonitrile: Similar structure but with phenyl groups instead of phenoxy groups.

    2,2-Dimethoxycyclopropane-1-carbonitrile: Similar structure but with methoxy groups instead of phenoxy groups.

Uniqueness

2,2-Diphenoxycyclopropane-1-carbonitrile is unique due to the presence of phenoxy groups, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

541502-22-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2,2-diphenoxycyclopropane-1-carbonitrile

InChI

InChI=1S/C16H13NO2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2

InChI Key

MPPZJGXGHUZRSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(OC2=CC=CC=C2)OC3=CC=CC=C3)C#N

Origin of Product

United States

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